
N,N'-Dicyclopentyl-ethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dicyclopentyl-ethylenediamine is an organic compound that belongs to the class of ethylenediamine derivatives It is characterized by the presence of two cyclopentyl groups attached to the nitrogen atoms of the ethylenediamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dicyclopentyl-ethylenediamine typically involves the reaction of ethylenediamine with cyclopentyl halides under basic conditions. One common method includes the use of cyclopentyl bromide and ethylenediamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of N,N’-Dicyclopentyl-ethylenediamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Dicyclopentyl-ethylenediamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: Nucleophilic substitution reactions with alkyl halides or acyl halides can introduce various functional groups onto the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl halides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include amine oxides, secondary amines, and various substituted ethylenediamine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-Dicyclopentyl-ethylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes that can act as catalysts in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is utilized in the synthesis of specialty chemicals, polymers, and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism of action of N,N’-Dicyclopentyl-ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. Its ability to donate and accept electrons makes it a versatile compound in redox reactions and other chemical processes.
Vergleich Mit ähnlichen Verbindungen
N,N’-Dimethylethylenediamine: This compound has two methyl groups attached to the nitrogen atoms and is used in similar applications but has different steric and electronic properties.
N,N’-Diethylethylenediamine: With ethyl groups attached to the nitrogen atoms, this compound is used in the synthesis of pharmaceuticals and as a ligand in coordination chemistry.
N,N’-Dibenzylethylenediamine: Featuring benzyl groups, this compound is used in the synthesis of more complex organic molecules and has distinct reactivity compared to N,N’-Dicyclopentyl-ethylenediamine.
Uniqueness: N,N’-Dicyclopentyl-ethylenediamine is unique due to the presence of cyclopentyl groups, which impart specific steric and electronic effects that influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
Eigenschaften
CAS-Nummer |
10150-40-0 |
|---|---|
Molekularformel |
C12H24N2 |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
N,N'-dicyclopentylethane-1,2-diamine |
InChI |
InChI=1S/C12H24N2/c1-2-6-11(5-1)13-9-10-14-12-7-3-4-8-12/h11-14H,1-10H2 |
InChI-Schlüssel |
LOZMWNGDZJWPDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)NCCNC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


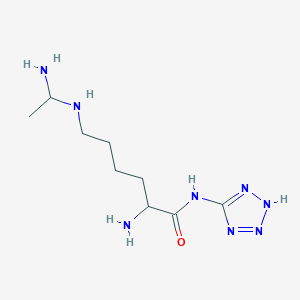
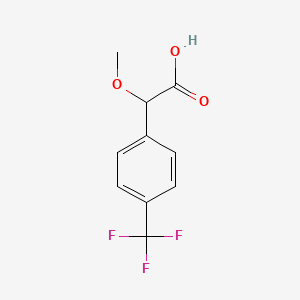

![2-[4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetic acid](/img/structure/B12294555.png)
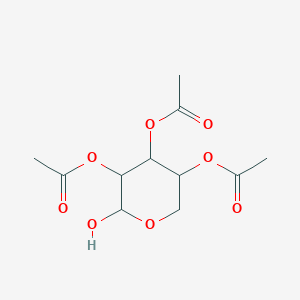
![(1S,2R)-1-[(2R,3R,4S,6R)-3-amino-4,6-dihydroxy-6-methyl-oxan-2-yl]propane-1,2,3-triol](/img/structure/B12294576.png)
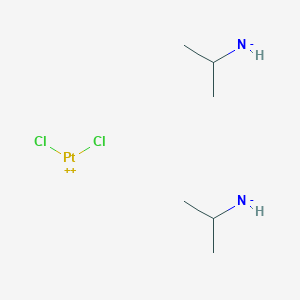
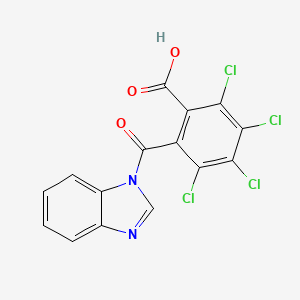

![Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate](/img/structure/B12294603.png)


![Furo[3,4-e]-1,3-benzodioxol-8-ol, 6,8-dihydro-6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6R,8S)-](/img/structure/B12294632.png)
![N-[3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide](/img/structure/B12294638.png)
